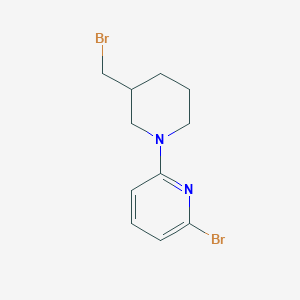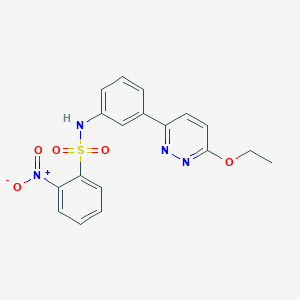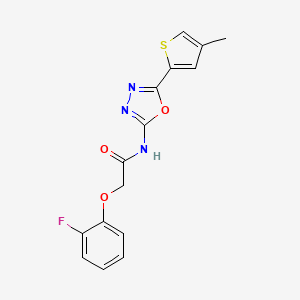![molecular formula C24H25N5O2 B2498454 N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide CAS No. 1113106-72-1](/img/structure/B2498454.png)
N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide involves multi-step chemical reactions, often starting from simpler benzamide derivatives. A practical method for synthesizing related compounds has been developed, demonstrating the compound's accessibility for research and application purposes (Ikemoto et al., 2005).
Molecular Structure Analysis
Structural characterization techniques such as X-ray crystallography and DFT calculations are pivotal in understanding the molecular structure of benzamide derivatives. Studies involving similar compounds have provided insights into intermolecular interactions, crystal packing, and the stabilization mechanisms at play, as seen in the analysis of antipyrine-like derivatives (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of benzamide derivatives, including potential compounds like N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide, is influenced by their functional groups and molecular structure. These compounds participate in various chemical reactions, leading to a wide range of biological activities and potential applications in medicinal chemistry (Saeed et al., 2015).
科学的研究の応用
Heterocyclic Compounds in Research
Heterocyclic compounds, which include pyridine, pyrazine, and benzamide derivatives, play a crucial role in medicinal chemistry and drug design due to their diverse biological activities. These compounds are central to the development of new therapies for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Biological Activity and Synthesis : Heterocyclic compounds, such as those related to benzodiazines and benzimidazoles, are known for their broad spectrum of biological activities. They are synthesized using various methods, with pyrido[2,3-c]coumarin derivatives and chromeno[4,3-e][1,3]oxazine derivatives being examples of heterocycles obtained from hydroxycoumarin compounds, showing importance in genetics, pharmacology, and microbiology (Jules Yoda, 2020).
Chemical Inhibitors of Cytochrome P450 Isoforms : The study of chemical inhibitors for cytochrome P450 isoforms, such as those derived from pyrazine and benzamide, is vital for understanding drug-drug interactions and enhancing drug safety. Selective inhibitors can help in deciphering the involvement of specific CYP isoforms in drug metabolism, contributing to the development of safer therapeutic agents (S. C. Khojasteh et al., 2011).
Advanced Oxidation Processes : The degradation of persistent organic pollutants using advanced oxidation processes (AOPs) involves reactions that can be related to the structural motifs of complex heterocycles. Studies on the degradation pathways and by-products of these processes are essential for environmental chemistry and pollution control (Mohammad Qutob et al., 2022).
Synthesis of Pyrazole Heterocycles : The synthesis of pyrazole-based heterocycles, which share structural similarities with the compound , highlights their significance in developing pharmaceuticals with various biological activities. Such compounds are extensively used as synthons in organic synthesis and medicinal chemistry for their anticancer, analgesic, anti-inflammatory, and antimicrobial properties (A. M. Dar & Shamsuzzaman, 2015).
特性
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-3-31-20-6-4-5-18(15-20)16-25-24(30)14-13-23-27-26-22-12-11-21(28-29(22)23)19-9-7-17(2)8-10-19/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBBAKVFCNDXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)
![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)